Cas no 1203029-99-5 (1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea)

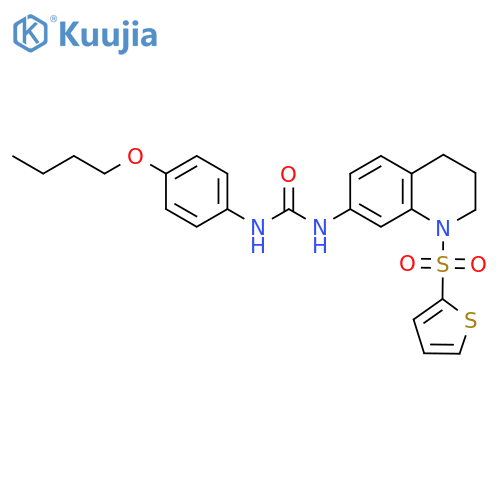

1203029-99-5 structure

商品名:1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 化学的及び物理的性質

名前と識別子

-

- 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea

- 1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea

- 1203029-99-5

- 1-(4-butoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea

- 1-(4-butoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- F5533-0119

- AKOS024512854

-

- インチ: 1S/C24H27N3O4S2/c1-2-3-15-31-21-12-10-19(11-13-21)25-24(28)26-20-9-8-18-6-4-14-27(22(18)17-20)33(29,30)23-7-5-16-32-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H2,25,26,28)

- InChIKey: HZYSHTLDSCBPFN-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CS1)(N1C2C=C(C=CC=2CCC1)NC(NC1C=CC(=CC=1)OCCCC)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 485.14429870g/mol

- どういたいしつりょう: 485.14429870g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 737

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 124Ų

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5533-0119-15mg |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-5mg |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-10μmol |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-2μmol |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-5μmol |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-4mg |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-10mg |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-3mg |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-2mg |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5533-0119-1mg |

1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea |

1203029-99-5 | 1mg |

$54.0 | 2023-09-09 |

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

1203029-99-5 (1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 55290-64-7(Dimethipin)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬